N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide
Description
The compound N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide features a 3-chlorophenyl group linked via an acetamide moiety to a substituted imidazole ring. The imidazole core is further modified with a hydroxy group at position 5 and an N'-phenylcarbamimidamido group at position 2.
Properties
Molecular Formula |
C18H17ClN6O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClN6O2/c19-11-5-4-8-13(9-11)21-15(26)10-14-16(27)24-18(23-14)25-17(20)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,21,26)(H4,20,22,23,24,25,27) |
InChI Key |
QGJFNYISYBGCCY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The target compound’s distinctiveness lies in its hydroxy-imidazole-carbamimidamido substituents, which influence hydrogen-bonding capacity and solubility. Key analogs include:
Key Observations :
- The hydroxy and carbamimidamido groups in the target compound enhance polarity compared to non-polar phthalimide analogs .
Physicochemical Properties
- Spectral Data :
- Melting Points : Thiadiazole analog melts at 212–216°C , suggesting higher thermal stability than liquid-phase intermediates in .
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